Ethyl cyanoacetate
Overview
Description
Ethyl cyanoacetate is an organic compound that contains both a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity .
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: this compound can be synthesized using ethyl chloroacetate and sodium cyanide.
Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids such as concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods:
- The Kolbe nitrile synthesis and Fischer esterification are commonly employed in industrial settings due to their efficiency and scalability .
Types of Reactions:
Condensation Reactions: this compound undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.
Substitution Reactions: The nitrile group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Knoevenagel Condensation: Typically involves aldehydes and bases like piperidine or pyridine.
Michael Addition: Requires a base and an α,β-unsaturated carbonyl compound.
Major Products:
Diethyl Malonate: Formed from the reaction of cyanoacetic acid ethyl ester with ethanol in the presence of strong acids.
Coumarin Derivatives: Formed through the condensation of this compound with salicylaldehyde.
Mechanism of Action
Target of Action
Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl . The primary targets of this compound are these reactive centers, which interact with other compounds in various chemical reactions.
Mode of Action
This compound can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . As an example of reactivity at the nitrile, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids .
Biochemical Pathways
The condensation of this compound and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Result of Action
The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the reaction with salicylaldehyde, the major product is coumarin-3-carboxylate ester . This compound has various applications in synthetic, organic, and pharmaceutical chemistry .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the yield of the reaction with salicylaldehyde can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds . Moreover, this compound is both a nitrile and an ester, and its reactions with acids liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Analysis
Biochemical Properties
Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its three different reactive centers—nitrile, ester, acidic methylene site . As an example of reactivity at the nitrile, diethyl malonate is obtained from cyanoacetic acid ethyl ester by reaction with ethanol in the presence of strong acids .
Temporal Effects in Laboratory Settings
Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C .
Metabolic Pathways
It is known that this compound may be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
Scientific Research Applications
Ethyl cyanoacetate is widely used in various fields:
Comparison with Similar Compounds
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Cyanoacetic Acid: The parent acid of this compound.
Diethyl Malonate: Another ester with similar reactivity in condensation reactions.
Uniqueness: this compound’s combination of nitrile and ester groups, along with its acidic methylene site, makes it a versatile and valuable compound in organic synthesis. Its ability to undergo a wide range of reactions, including Knoevenagel condensation and Michael addition, sets it apart from similar compounds .
Properties
IUPAC Name |
ethyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Record name | ETHYL CYANOACETATE | |
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DSSTOX Substance ID |
DTXSID9026718 | |
Record name | Ethyl cyanoacetate | |
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Molecular Weight |
113.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline] | |
Record name | ETHYL CYANOACETATE | |
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Record name | Acetic acid, 2-cyano-, ethyl ester | |
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Boiling Point |
205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg | |
Record name | ETHYL CYANOACETATE | |
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Flash Point |
230 °F (NFPA, 2010), 230 °F | |
Record name | ETHYL CYANOACETATE | |
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Solubility |
Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C | |
Record name | ETHYL CYANOACETATE | |
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Density |
1.0654 g/cu cm at 20 °C | |
Record name | ETHYL CYANOACETATE | |
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Vapor Density |
3.9 (Air = 1) | |
Record name | ETHYL CYANOACETATE | |
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Vapor Pressure |
0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid, Colorless to pale straw-colored liquid | |
CAS No. |
105-56-6 | |
Record name | ETHYL CYANOACETATE | |
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Melting Point |
-22.5 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl cyanoacetate?
A1: this compound has the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] [] These techniques provide information about the functional groups, structure, and molecular weight of the compound.
Q3: What does the infrared spectrum of this compound reveal?
A3: The infrared spectrum of this compound shows characteristic absorption bands for the cyano group (C≡N) and the carbonyl group (C=O), indicating the presence of these functional groups in the molecule. Additionally, it suggests the presence of rotational isomers due to internal rotation about the NCH2C—C and O—C2H5 bonds. []
Q4: What is the Knoevenagel condensation reaction, and how is this compound involved?
A4: The Knoevenagel condensation is a vital organic reaction that forms a carbon-carbon double bond. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, like this compound, in the presence of a base catalyst. []
Q5: Can you provide specific examples of catalysts used in Knoevenagel condensations involving this compound?
A5: A variety of catalysts have been employed for this reaction, including potassium fluoride on alumina (KF-Al2O3), molybdenum oxide nanoparticles (MoO₃ NPs), and basic functionalized ionic liquids like 1-butyl-3-methylimidazonium hydroxide ([BMIM]OH). These catalysts offer different advantages like high efficiency, recyclability, and enabling reactions under mild conditions. [] , [] , []
Q6: What types of products can be synthesized using this compound in Knoevenagel condensations?
A6: This reaction with this compound can yield various products, including α-cyanocinnamates, arylidene ethyl cyanoacetates, and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes, depending on the reaction conditions and the other reactants involved. [] , [] These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Q7: Beyond Knoevenagel condensation, what other reactions utilize this compound?
A7: this compound acts as a reagent in diverse reactions. For instance, it is employed as a methylene nucleophile in the electrochemical synthesis of benzofurans via a Michael addition reaction. Additionally, it participates in multi-component reactions, such as the synthesis of spiro-1,4-dihydropyridines, highlighting its versatility in building complex molecules. [] , []
Q8: How does this compound interact with silica surfaces?
A8: Research shows that this compound interacts with silica surfaces through hydrogen bonding. This interaction occurs primarily between the cyano and carbonyl groups of this compound and the silanol groups on the silica surface. []
Q9: What is the significance of studying the interaction of this compound with silica?
A9: Understanding this interaction is vital in various fields like chromatography, surface science, and catalysis. For instance, this knowledge can inform the development of more efficient stationary phases for chromatographic separations. []
Q10: Are there any computational studies on this compound and its reactions?
A10: While the provided papers do not delve deeply into detailed computational studies, they highlight the use of techniques like digital simulation of cyclic voltammograms. This technique helps prove the proposed mechanisms of reactions involving this compound, such as its reaction with catechol. []
Q11: How do structural modifications of this compound impact its reactivity?
A11: Research on Knoevenagel condensations reveals that the reaction rate is influenced by the nature of the substituents on the aromatic aldehyde reacting with this compound. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups can decrease it. This highlights the role of electronic effects in modulating the reactivity of this compound derivatives. []
Q12: Are there examples where changes in the ester group of this compound affect its reactivity?
A12: Yes, studies on the synthesis of α-cyanoacrylate monomers indicate that the alkyl group of the cyanoacetate ester influences the reaction rate. For instance, mthis compound and n-butyl cyanoacetate exhibit different reactivities compared to this compound in reactions with formaldehyde. []
Q13: What are some strategies to enhance the stability and solubility of this compound-derived compounds?
A13: While the provided papers don't directly address formulation strategies for this compound, they emphasize the significance of reaction conditions and catalysts in achieving high yields and product purity. Optimizing these parameters can indirectly contribute to the stability of the synthesized compounds by minimizing side reactions and degradation.
Q14: How is this compound typically quantified in reaction mixtures?
A14: Gas chromatography is a commonly employed technique for analyzing and quantifying this compound in reaction mixtures, as exemplified in studies optimizing its synthesis. []
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